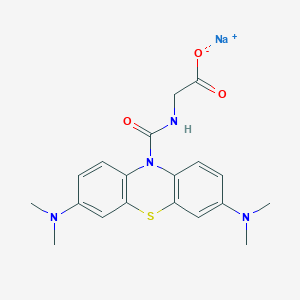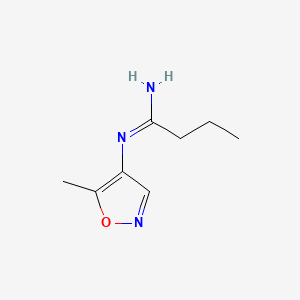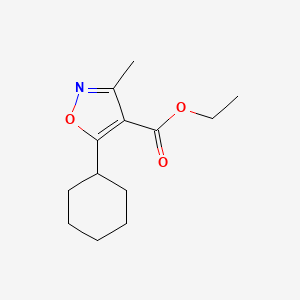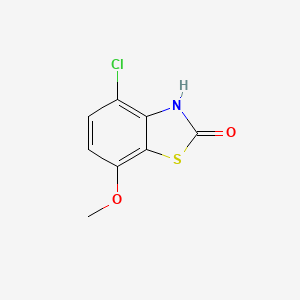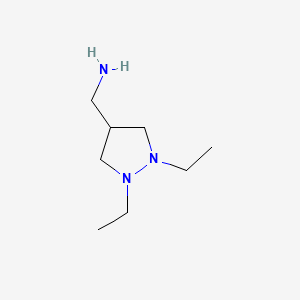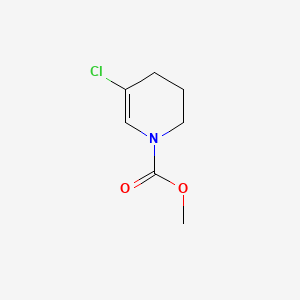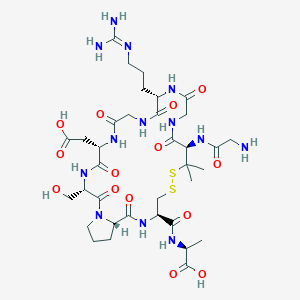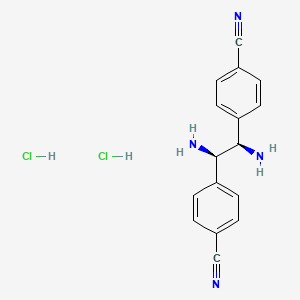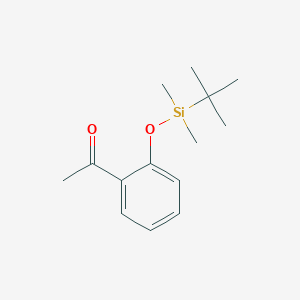
2-Acetyl-T-butyl-dimethylsilyl-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-T-butyl-dimethylsilyl-phenol is an organic compound with the molecular formula C14H22O2Si. It is a derivative of phenol, where the hydroxyl group is protected by a tert-butyl-dimethylsilyl group, and an acetyl group is attached to the aromatic ring. This compound is often used in organic synthesis, particularly in the protection of phenolic hydroxyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-T-butyl-dimethylsilyl-phenol typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxyacetophenone.
Protection of Hydroxyl Group: The hydroxyl group of 2-hydroxyacetophenone is protected using tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole. This reaction is typically carried out in an anhydrous solvent like dichloromethane.
Reaction Conditions: The reaction is usually performed at room temperature and monitored using thin-layer chromatography (TLC) until completion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, solvent addition, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-T-butyl-dimethylsilyl-phenol undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The silyl protecting group can be removed using fluoride ions, typically from a source like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Deprotection: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products Formed
Oxidation: 2-Carboxy-T-butyl-dimethylsilyl-phenol.
Reduction: 2-Hydroxyethyl-T-butyl-dimethylsilyl-phenol.
Deprotection: 2-Hydroxyacetophenone.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-T-butyl-dimethylsilyl-phenol is used in various scientific research applications:
Chemistry: It is used as a protecting group for phenolic hydroxyl groups in organic synthesis.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Acetyl-T-butyl-dimethylsilyl-phenol primarily involves the protection of phenolic hydroxyl groups. The tert-butyl-dimethylsilyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step organic syntheses where selective reactions are required.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Tert-butyl-dimethylsilyloxyacetophenone
- 2-(Tert-butyl-dimethylsilyloxy)ethanol
Uniqueness
2-Acetyl-T-butyl-dimethylsilyl-phenol is unique due to its specific combination of an acetyl group and a tert-butyl-dimethylsilyl-protected phenol. This combination allows for selective reactions and protection strategies in complex organic syntheses, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
120820-40-8 |
|---|---|
Molekularformel |
C14H21O2Si |
Molekulargewicht |
249.40 g/mol |
IUPAC-Name |
1-[2-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanone |
InChI |
InChI=1S/C14H21O2Si/c1-9(15)12-11(16)8-7-10(14(2,3)4)13(12)17(5)6/h7-8,16H,1-6H3 |
InChI-Schlüssel |
QFNADLUOXFINME-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1[Si](C)C)C(C)(C)C)O |
Synonyme |
2-ACETYL-T-BUTYL-DIMETHYLSILYL-PHENOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


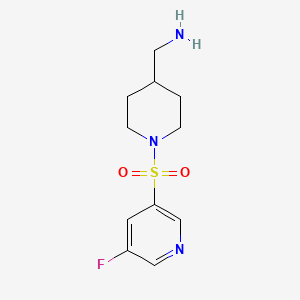
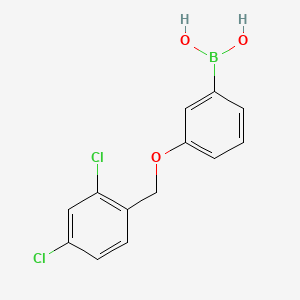
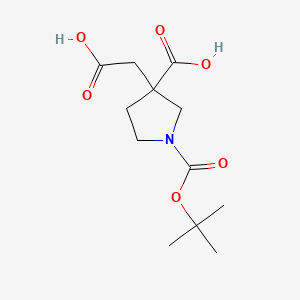
![3-Cyano-6-hydroxy-1,4-dimethyl-5-[2-nitro-4-(pentyloxycarbonyl)phenylazo]-2-pyridone](/img/structure/B568098.png)

